METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE
Overview
Description
METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a nitrobenzoate core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The addition of an acetyl group to the aniline derivative.
Esterification: The formation of the methyl ester from the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The acetyl group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-NITROBENZOATE: Lacks the acetyl and anilino groups.
METHYL 3-ACETYLAMINOBENZOATE: Lacks the nitro group.
METHYL 3-ANILINOBENZOATE: Lacks the acetyl and nitro groups.
Uniqueness
METHYL 3-({4-[ACETYL(METHYL)AMINO]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to the presence of both the nitro and acetyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-11(22)20(2)15-6-4-14(5-7-15)19-17(23)12-8-13(18(24)27-3)10-16(9-12)21(25)26/h4-10H,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNAEGLXRGOLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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